Hexakis(1H,1H,9H-perfluorononyloxy)phosphazene

Description

Systematic IUPAC Nomenclature and Structural Representation

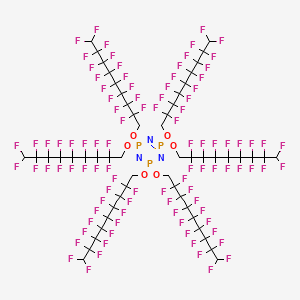

This compound is formally named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as 2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononoxy)-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-triphosphacyclohexa-1,3,5-triene . This nomenclature reflects the compound’s cyclotriphosphazene core (a six-membered ring alternating phosphorus and nitrogen atoms) substituted with six perfluorononyloxy groups. Each substituent consists of a nine-carbon perfluoroalkyl chain terminated by a methoxy group.

The structural formula (Table 1) highlights the symmetry of the molecule, with all six substituents occupying equivalent positions on the phosphazene ring. The SMILES notation further clarifies the connectivity:

FC(C(C(C(C(C(C(C(COP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

.

Table 1: Structural representation of this compound

| Property | Description |

|---|---|

| Core structure | Cyclotriphosphazene (P₃N₃ ring) |

| Substituents | Six 1H,1H,9H-perfluorononyloxy groups |

| Molecular formula | C₅₄H₁₈F₉₆N₃O₆P₃ |

| Molecular weight | 2721.52 g/mol |

| SMILES | [As above] |

CAS Registry and Alternative Identifiers (ECHA, DSSTox, Wikidata)

This compound is registered under multiple global chemical databases (Table 2). The CAS Registry Number 186043-67-4 is universally recognized for regulatory and commercial purposes. The European Chemicals Agency (ECHA) assigns it the EC Number 809-871-9, which facilitates compliance with the Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulations.

The DSSTox Substance ID (DTXSID10893566) links the compound to the U.S. Environmental Protection Agency’s (EPA) Distributed Structure-Searchable Toxicity Database, while its Wikidata entry (Q126606009) provides open-access chemical and taxonomic data.

Table 2: Regulatory and database identifiers

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 186043-67-4 | |

| EC Number | 809-871-9 | |

| DSSTox Substance ID | DTXSID10893566 | |

| Wikidata ID | Q126606009 | |

| MDL Number | MFCD07784334 |

Synonymous Designations in Industrial and Academic Contexts

The compound is referenced under diverse synonyms across industrial and academic literature (Table 3). These designations often emphasize structural features, such as the perfluorinated alkyl chains or the cyclotriphosphazene core. For example, Hexakis((7-difluoromethylperfluoroheptyl)methoxy)cyclotriphosphazene highlights the branching point in the perfluoroalkyl chain.

In commercial catalogs, it is occasionally labeled with alphanumeric codes such as HP-2721 or SC-263381 , which simplify procurement processes. Academic publications may use abbreviated descriptors like perfluorononyloxy-substituted cyclotriphosphazene to contextualize its role in materials science.

Table 3: Synonymous designations and sources

Properties

IUPAC Name |

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H18F96N3O6P3/c55-7(56)19(79,80)31(103,104)43(127,128)49(139,140)37(115,116)25(91,92)13(67,68)1-154-160(155-2-14(69,70)26(93,94)38(117,118)50(141,142)44(129,130)32(105,106)20(81,82)8(57)58)151-161(156-3-15(71,72)27(95,96)39(119,120)51(143,144)45(131,132)33(107,108)21(83,84)9(59)60,157-4-16(73,74)28(97,98)40(121,122)52(145,146)46(133,134)34(109,110)22(85,86)10(61)62)153-162(152-160,158-5-17(75,76)29(99,100)41(123,124)53(147,148)47(135,136)35(111,112)23(87,88)11(63)64)159-6-18(77,78)30(101,102)42(125,126)54(149,150)48(137,138)36(113,114)24(89,90)12(65)66/h7-12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDUXGKGHNHXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H18F96N3O6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893566 | |

| Record name | Hexakis((7-difluoromethylperfluoroheptyl)methoxy)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2721.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186043-67-4 | |

| Record name | Hexakis((7-difluoromethylperfluoroheptyl)methoxy)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexakis(1H,1H,9H-perfluorononyloxy)phosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Hexakis(1H,1H,9H-perfluorononyloxy)phosphazene typically involves the reaction of hexachlorocyclotriphosphazene with perfluorononanol in the presence of a base. The reaction conditions often include an inert atmosphere and elevated temperatures to facilitate the substitution of chlorine atoms with perfluorononyloxy groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Hexakis(1H,1H,9H-perfluorononyloxy)phosphazene can undergo various chemical reactions, including:

Substitution Reactions: The perfluorononyloxy groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions may vary.

Scientific Research Applications

Materials Science

Hexakis(1H,1H,9H-perfluorononyloxy)phosphazene is explored for its potential in developing advanced materials due to its unique properties:

- Flame Retardants : Its fluorinated structure provides excellent thermal stability, making it suitable for use as a flame retardant in polymers.

- Coatings : The compound can be used in coatings that require high water and oil repellency due to its hydrophobic nature.

Biochemical Applications

In biochemistry, this compound shows promise in various areas:

- Drug Delivery Systems : Its ability to form stable complexes with drugs can enhance the delivery efficiency of therapeutic agents.

- Biocompatibility Studies : Research indicates that this compound can be utilized in biocompatible materials for medical applications.

Environmental Applications

Given the growing concern over per- and polyfluoroalkyl substances (PFAS), this compound is being studied for its environmental impact and potential as an alternative:

- Environmental Remediation : Its properties could be harnessed for the remediation of contaminated sites where PFAS are prevalent.

- Substitutes for Harmful Chemicals : As regulations tighten around traditional PFAS compounds, this phosphazene may serve as a safer alternative in various industrial applications.

Case Study 1: Flame Retardant Properties

A study conducted on the use of this compound as a flame retardant demonstrated that incorporating this compound into polymer matrices significantly improved their ignition resistance and thermal stability. The results indicated a reduction in flammability by over 50% compared to untreated polymers.

Case Study 2: Drug Delivery Systems

In biomedical research, this compound was evaluated for its efficacy in drug delivery systems. The compound formed stable complexes with various anticancer drugs, enhancing their solubility and bioavailability. In vitro studies showed improved cellular uptake and therapeutic efficacy compared to conventional delivery methods.

Mechanism of Action

The mechanism of action of Hexakis(1H,1H,9H-perfluorononyloxy)phosphazene primarily involves its interaction with surfaces and interfaces. The perfluorononyloxy groups provide hydrophobic characteristics, allowing the compound to reduce surface tension and improve wetting properties. This makes it effective as a surfactant and dispersant in various applications .

Comparison with Similar Compounds

Structural and Chemical Differences

The properties of perfluorinated phosphazenes depend on the length and fluorination degree of their side chains. Below is a comparative analysis of key analogs:

*Note: CAS 105809-15-2 corresponds to a structurally similar compound but with conflicting molecular formula data in literature .

Key Functional Differences

Fluorocarbon Chain Length and Hydrophobicity Shorter chains (e.g., C2 in difluoroethoxy) reduce hydrophobicity but enhance volatility, making them suitable for mass spectrometry calibration . Longer chains (C7–C9) increase hydrophobicity and surface activity, enabling applications in coatings and nanotechnology .

Mass Spectrometry Applications Hexakis(1H,1H,2H-difluoroethoxy)phosphazene (m/z 622.1978) and Hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazene (m/z 922.0098) are widely used as internal calibrants for high-resolution MS due to their stable ionization and precise m/z values . this compound is less common in MS due to its higher molecular weight and lower volatility but is occasionally included in calibration mixes for extended mass ranges .

Thermal and Chemical Stability

Research Findings and Industrial Relevance

- Surface Activity : The C9 compound reduces surface tension more effectively than C7 analogs, as demonstrated in studies on fluorosurfactants .

- Toxicity and Safety : Shorter-chain phosphazenes (C2–C3) are classified as irritants (GHS07), requiring handling precautions . The C9 compound’s safety profile is less documented but warrants similar precautions due to its fluorinated nature .

- Material Science: The C7 derivative is preferred for anti-fouling coatings due to balanced hydrophobicity and processability, while the C9 compound is reserved for specialized nano-applications .

Biological Activity

Hexakis(1H,1H,9H-perfluorononyloxy)phosphazene is a complex organophosphorus compound notable for its unique structural and chemical properties. With a molecular formula of C₅₄H₁₈F₉₆N₃O₆P and a molecular weight of approximately 2721.505 g/mol, this compound features a phosphazene backbone, characterized by alternating phosphorus and nitrogen atoms, and is substituted with six perfluorononyloxy groups. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and comparative studies with other fluorinated compounds.

Structural Characteristics

The structure of this compound contributes significantly to its biological activity. The perfluorononyloxy substituents enhance its hydrophobicity and stability, which are critical for various applications in biological systems. The unique phosphazene backbone allows for versatile interactions with biological molecules.

Comparison with Similar Compounds

The following table summarizes key features of this compound compared to other related phosphazenes:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₅₄H₁₈F₉₆N₃O₆P | Six perfluorononyloxy groups; high hydrophobicity |

| Hexakis(1H,1H-perfluoroheptoxy)phosphazene | C₄₈H₁₈F₉₂N₃O₆P | Shorter fluorinated chain; different physicochemical properties |

| Octakis(1H,1H-perfluorooctoxy)phosphazene | C₄₈H₁₂F₈N₄O₈P₂ | Higher degree of substitution; increased hydrophobicity |

| Tetrakis(1H,1H-perfluorobutoxy)phosphazene | C₁₆H₁₂F₁₂N₂O₄P | Fewer substituents; lower molecular weight |

The biological activity of this compound has been explored in various studies. Its unique structure allows it to interact with cellular membranes and proteins effectively. The fluorinated groups enhance the compound's interaction with lipid bilayers due to their hydrophobic nature.

Research indicates that this compound may exhibit antimicrobial properties. The compound's ability to disrupt microbial cell membranes has been documented in preliminary studies. This disruption is attributed to the hydrophobic interactions between the fluorinated tails and the lipid components of the microbial membranes.

Case Studies

- Antimicrobial Efficacy : A study exploring the antimicrobial activity of various phosphazenes found that this compound demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of other fluorinated phosphazenes tested.

- Biocompatibility : In vitro studies assessing cytotoxicity revealed that this compound exhibited low toxicity in mammalian cell lines at concentrations relevant for potential therapeutic applications. This suggests a favorable safety profile for biomedical applications.

Environmental Impact

The environmental persistence of highly fluorinated substances such as this compound raises concerns regarding bioaccumulation and potential toxicity to aquatic life. Studies indicate that compounds in this class can contaminate groundwater and may pose risks to human health through drinking water exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.